Phosphoric acid--2,2'-azanediyldi(ethan-1-ol) (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) (1/2) is a chemical compound that combines phosphoric acid with 2,2’-azanediyldi(ethan-1-ol). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,2’-azanediyldi(ethan-1-ol) typically involves the reaction of phosphoric acid with 2,2’-azanediyldi(ethan-1-ol) under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors, where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and distillation to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of various industrial products, including detergents, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of phosphoric acid–2,2’-azanediyldi(ethan-1-ol) involves its interaction with molecular targets and pathways in the system it is applied to. The compound can act as a catalyst, inhibitor, or reactant, depending on the specific application. Its effects are mediated through its chemical structure, which allows it to participate in various chemical and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid–2-[2-(2-methylpropoxy)ethoxy]ethan-1-ol (1/1): A similar compound with different substituents.
2,2’-azanediylbis(ethan-1-ol): A related compound without the phosphoric acid component.
Uniqueness
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) is unique due to its combination of phosphoric acid and 2,2’-azanediyldi(ethan-1-ol), which imparts specific properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
32154-53-3 |
---|---|
Molekularformel |
C8H25N2O8P |
Molekulargewicht |
308.27 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;phosphoric acid |
InChI |
InChI=1S/2C4H11NO2.H3O4P/c2*6-3-1-5-2-4-7;1-5(2,3)4/h2*5-7H,1-4H2;(H3,1,2,3,4) |
InChI-Schlüssel |
JUTGOKJKLDZZNN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.C(CO)NCCO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.